methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate
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Description
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.384. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Chemical Properties
- Crystal Structure : Research on compounds closely related to the queried chemical, like 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate, revealed insights into their crystal structure and conformation. These studies help in understanding the molecular geometry and potential interactions in different environments (Nesterov et al., 2007).
Synthesis Methods
- Green Synthesis Approaches : Investigations into environmentally friendly synthesis methods have been conducted, such as using isonicotinic acid as a dual and biological organocatalyst in solvent-free conditions for related compounds (Zolfigol et al., 2013).
- Microwave-Assisted Synthesis : Research has been done on microwave-assisted liquid-phase synthesis using functional ionic liquid as a soluble support for efficient production of related methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates (Yi, Peng, & Song, 2005).
Potential Therapeutic Applications
- Antitumor Activity : Certain derivatives, like ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, have shown potential in inhibiting the proliferation of cancer cell lines, highlighting the possible therapeutic applications of these compounds in oncology (Liu et al., 2018).
- Cytotoxic Activity : Studies have also explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, indicating the potential use of these compounds in developing new cancer treatments (Deady et al., 2003).
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-naphthalen-1-yl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-26-17(24)10-16-19(21(25)27-2)18(15(11-22)20(23)28-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,18H,10,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWTJMSGWYQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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